N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of signal transducer and activator of transcription 3 (STAT3), which is a target for cancer treatment .
Preparation Methods
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide typically involves the combination of a benzimidazole derivative with a thiadiazole derivative. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 1-phenyl-1H-benzo[d]imidazole-5-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Chemical Reactions Analysis
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of STAT3, which plays a role in cell growth and apoptosis.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves the inhibition of STAT3. This compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This inhibition blocks the translocation of STAT3 to the nucleus, thereby preventing the transcription of genes involved in cell proliferation and survival .
Comparison with Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide can be compared with other similar compounds such as:
1,3,4-thiadiazole derivatives: These compounds also exhibit anticancer properties and are studied for their potential therapeutic applications.
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities, these compounds share structural similarities with the target compound.
Imidazole derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its dual functionality, combining the properties of both thiadiazole and benzimidazole moieties, making it a potent inhibitor of STAT3 and a promising candidate for cancer therapy .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential across various disease models.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : The starting material, 5-methyl-1,3,4-thiadiazole, is synthesized through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
- Coupling with Benzo[d]imidazole : The thiadiazole derivative is then coupled with benzo[d]imidazole derivatives using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.
Anticancer Activity
Research has demonstrated that compounds containing thiadiazole and benzimidazole moieties exhibit significant anticancer properties. For instance, one study reported that derivatives similar to this compound displayed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 8.1 µg/mL to 12.8 µg/mL, comparable to doxorubicin (IC50 = 3.13 µg/mL) .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | MCF-7 | 12.8 |
Similar Derivative | HeLa | 8.1 |
Doxorubicin | MCF-7 | 3.13 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate significant inhibition zones against Gram-positive and Gram-negative bacteria. For example:
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 28 |
Escherichia coli | 20 |
Bacillus subtilis | 25 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Antiviral Activity
Thiadiazole derivatives have been reported to exhibit antiviral properties as well. A study highlighted their efficacy against tobacco mosaic virus (TMV), where certain derivatives achieved a protection rate of up to 90.3% compared to standard antiviral treatments .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis mechanisms.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Model : In vivo studies using MCF-7 xenografts in mice indicated significant tumor reduction upon treatment with the compound.
- Antibacterial Efficacy : Animal models demonstrated that administration of the compound effectively reduced bacterial load in infections caused by resistant strains.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylbenzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-11-20-21-17(24-11)19-16(23)12-7-8-15-14(9-12)18-10-22(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHWWCGSQZKHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.